[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol: is an organic compound with a complex structure that includes a piperidine ring substituted with a methanol group and a 3-methylbut-2-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-methylbut-2-enyl halide, followed by the reduction of the resulting intermediate to introduce the methanol group. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography or crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of [1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The 3-methylbut-2-enyl side chain can affect the compound’s hydrophobicity and membrane permeability, impacting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
Methanol: A simple alcohol used in various chemical reactions.
3-Methylbut-2-enyl derivatives: Compounds with similar side chains that exhibit comparable reactivity.
Uniqueness
[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol is unique due to its combination of a piperidine ring, methanol group, and 3-methylbut-2-enyl side chain. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(3-methylbut-2-enyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H21NO/c1-10(2)3-6-12-7-4-11(9-13)5-8-12/h3,11,13H,4-9H2,1-2H3 |
InChI Key |
YQLOOZOWHMFZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCC(CC1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.